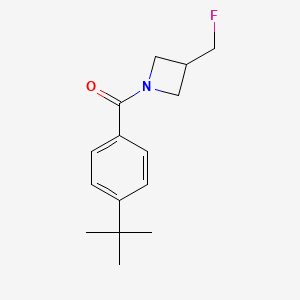
(4-(Tert-butyl)phenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Tert-butyl)phenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD 1979 and is a small molecule inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4), which is a key mediator of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Methods and Chemical Reactions
Research has focused on developing efficient synthetic routes for related compounds, highlighting methodologies for constructing azetidinone systems and beta-lactam carboxylic esters through tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis (Barrett et al., 2000). Additionally, studies on the one-pot synthesis of pyrrole derivatives from tosylmethyl isocyanide and carbonyl compounds indicate the versatility of these synthetic approaches for generating structurally diverse molecules (Kaur & Kumar, 2018).
Crystal Structure and DFT Studies
Investigations into the crystal structures and conformational analyses of boric acid ester intermediates with benzene rings have been conducted. These studies utilize X-ray diffraction and density functional theory (DFT) to confirm compound structures and predict their molecular properties, offering insights into the electronic and structural characteristics that may influence their biological activity or material properties (Huang et al., 2021).
Potential Applications in Pharmacology
Antifungal and Antibacterial Agents
Novel compounds with the azetidinone moiety have been evaluated for their antifungal activity, revealing that certain derivatives exhibit promising effects against fungal pathogens, underscoring the potential of these molecules as lead compounds in developing new antifungal therapies (Lv et al., 2013).
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-9-11(8-16)10-17/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXUXUKFIQCYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)
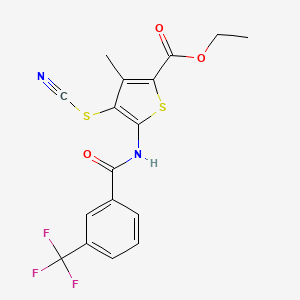
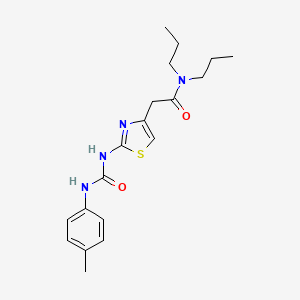
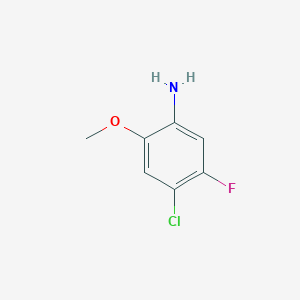
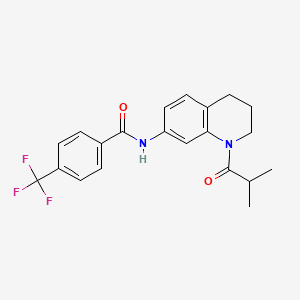
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2685612.png)
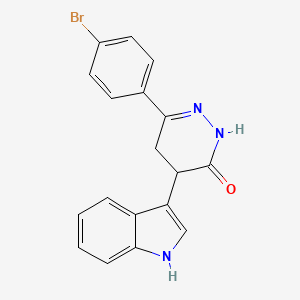
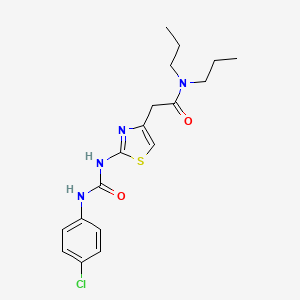
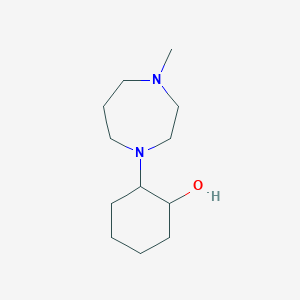
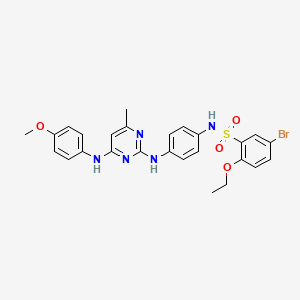
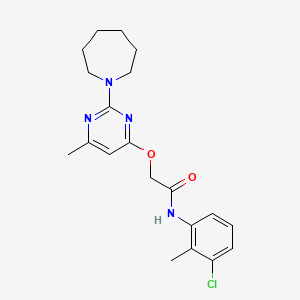
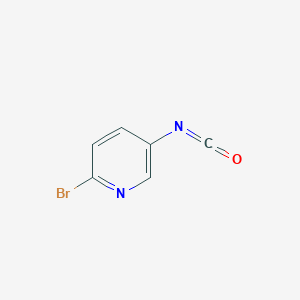
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,2-dimethylpropanoate](/img/structure/B2685623.png)
![N-(2-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2685624.png)